N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-4-6-14(7-5-13)30(28,29)24-12-11-23-16-8-9-17(27-26-16)25-15-3-1-2-10-22-15/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHEJCRQVAXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors are recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease. They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers.
Mode of Action
The compound acts as an inhibitor of TrkA/B/C. It binds to these receptors, preventing their activation and subsequent signaling. This inhibition can disrupt the progression of diseases and cancers associated with the dysregulation of these receptors.
Biochemical Pathways
The inhibition of TrkA/B/C affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting TrkA/B/C, the compound can disrupt these pathways, potentially slowing or halting the progression of diseases and cancers associated with these receptors.
Result of Action
The result of the compound’s action is the disruption of TrkA/B/C signaling. This can lead to a decrease in cell growth, differentiation, and survival, potentially slowing or halting the progression of diseases and cancers associated with these receptors.
Biological Activity
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement with multiple functional groups that may influence its biological interactions. Specifically, it includes:
- Pyridazine and Pyridine Rings : These heterocycles are known for their reactivity and ability to interact with various biological targets.
- Trifluoromethyl Group : This group enhances lipophilicity and can modulate the compound's pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- Compounds with similar structures have been shown to act as kinase inhibitors, which are crucial in cancer progression. For instance, pyridazine derivatives have demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- A study highlighted the synthesis of pyridine derivatives that exhibited anticancer properties through molecular modeling and evaluation, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
-
Antimicrobial Properties :
- The presence of the pyridine and pyridazine rings is associated with antibacterial and antifungal activities. Research has shown that certain derivatives can inhibit the growth of pathogens such as E. coli and S. aureus due to their ability to disrupt cellular processes .
- Structure-activity relationship (SAR) studies indicate that specific substitutions on these rings can significantly enhance antimicrobial potency .
-
Kinase Inhibition :
- The compound's design suggests potential as a multi-target kinase inhibitor. Kinases play pivotal roles in various diseases, including cancer and inflammatory disorders. The binding affinity of similar compounds to kinase domains has been evaluated using molecular docking simulations, indicating promising interactions that could lead to drug development .
Case Study 1: Anticancer Activity
A series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications in the amino groups significantly affected their potency, with some compounds showing IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
In another study, novel sulfonamide derivatives were tested for their antimicrobial efficacy. The results demonstrated that specific substitutions on the benzene ring improved activity against Candida albicans and Staphylococcus aureus, highlighting the importance of structural diversity in enhancing biological activity .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridine and pyridazine rings | Anticancer, Antimicrobial | Multi-target kinase inhibitor potential |
| 4-Aminoquinoline | Quinolines with amino groups | Antimalarial | Well-studied in drug development |
| N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties : The compound belongs to the sulfonamide class, known for its antibacterial properties. Sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity : There is evidence suggesting that compounds with similar structures can act as kinase inhibitors, which are crucial in cancer treatment. The interactions of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide with specific enzymes involved in cell signaling pathways may lead to reduced tumor growth and increased apoptosis in cancer cells .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions and reagents. The complexity of the structure necessitates advanced synthetic techniques, often detailed in patent literature. Understanding these synthetic pathways is crucial for optimizing yield and purity for research applications.
Mechanisms of Action : The compound's mechanism of action likely involves binding to specific biological targets, such as enzymes or receptors that are pivotal in disease processes. This binding can alter cellular functions, leading to therapeutic effects .
Case Studies and Research Findings :
- Antimalarial Activity : Related compounds have been investigated for their antimalarial properties, showing promising results against Plasmodium falciparum. This suggests potential applications in developing new antimalarial drugs .
- Antimicrobial Evaluation : Recent studies on similar sulfonamide derivatives have demonstrated significant antimicrobial activity against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that this compound could be a foundational element in creating new antibiotics .
Preparation Methods
Synthesis of Pyridazine Core Intermediate
The pyridazine scaffold is constructed from 6-chloropyridazin-3-amine and 2-aminopyridine under Buchwald-Hartwig coupling conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24h | 58% (initial) → 72% (optimized) |
Mechanism : Palladium-mediated C–N bond formation between pyridazine chloride and 2-aminopyridine.
Sulfonamide Coupling
4-(Trifluoromethyl)benzenesulfonyl chloride reacts with the amine-terminated intermediate:
| Condition | Optimization Impact |
|---|---|
| EDC/HOBt in DCM | 78% yield |
| 0°C vs. room temp | Purity >95% |
Low temperatures minimized sulfonate ester formation.
Yield Optimization Strategies
Catalyst Screening for Pyridazine Functionalization
Comparative data for Pd catalysts:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 58 |
| Pd₂(dba)₃ | Xantphos | 72 |
| PdCl₂(dppf) | Dppf | 65 |
Solvent Effects on Amination
Solvent polarity impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 70 |
| NMP | 32.2 | 85 |
| DMSO | 46.7 | 68 |
Temperature-Dependent Side Reactions
Controlling exothermic reactions during sulfonylation:
| Temp. (°C) | Sulfonate Ester Byproduct (%) |
|---|---|
| 25 | 12 |
| 0 | <2 |
Cryogenic conditions suppressed electrophilic side reactions.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane gradient) achieved >98% purity. Key Rf values:
| Component | Rf (Ethyl Acetate/Hexane 3:7) |
|---|---|
| Target compound | 0.42 |
| Unreacted sulfonyl chloride | 0.78 |
| Ethylenediamine dimer | 0.15 |
Recrystallization
Optimal solvent pair: Dichloromethane/hexane (1:5 v/v). Crystals exhibited:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (d, J=4.8 Hz, 1H, pyridine-H)
- δ 7.92 (s, 1H, sulfonamide-NH)
- δ 3.65 (q, J=6.1 Hz, 2H, –CH₂NH–)
HRMS (ESI+) :
Purity Assessment
HPLC conditions (C18 column, 1.0 mL/min):
| Time (min) | % Acetonitrile | Retention Time (min) |
|---|---|---|
| 0–10 | 20→60 | 8.7 |
| 10–15 | 60→20 | – |
Scalability and Industrial Considerations
Pilot-scale production (100 g batch) achieved 67% overall yield using:
Alternative Synthetic Routes
Microwave-Assisted Synthesis :
- Reduced amination time from 24h to 45 min
- 12% yield improvement at 150°C
Enzymatic Sulfonylation :
- Lipase-catalyzed reaction in ionic liquids
- 55% yield but superior stereocontrol
Challenges and Limitations
Q & A
Q. What are the common synthetic routes and critical optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble pyridine-pyridazine scaffolds .
- Functional Group Introduction : Nucleophilic substitution or trifluoromethylation to incorporate the -CF₃ group .
- Sulfonamide Formation : Reaction of sulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in DMF) . Optimization : Temperature control (room temp to reflux), solvent selection (acetonitrile, DMF), and catalyst tuning (e.g., Pd(PPh₃)₄) improve yields (75–90%) .
Q. Which analytical techniques are essential for characterizing its structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of pyridazine and sulfonamide groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry in multi-ring systems (e.g., pyridazine-pyridine linkages) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability by resisting oxidative degradation, as observed in similar sulfonamide derivatives . This is critical for improving bioavailability in pharmacological studies .
Advanced Research Questions
Q. How can researchers design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) to target proteins (e.g., kinases) .
- Molecular Docking : Pre-screen against crystal structures of targets (e.g., PDB entries) to identify binding poses, prioritizing residues like His or Asp for mutagenesis validation .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
Q. What computational methods are effective in predicting its reactivity or interaction mechanisms?
- Density Functional Theory (DFT) : Models electron distribution in the pyridazine ring to predict sites for electrophilic substitution .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How can contradictions in stability data (e.g., hydrolytic degradation rates) from different studies be resolved?
- Controlled Comparative Studies : Replicate degradation assays under standardized conditions (pH 7.4 buffer, 37°C) .
- Degradant Profiling : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) and correlate with structural vulnerabilities .
- Statistical Validation : Apply multivariate analysis (ANOVA) to isolate variables (e.g., solvent polarity) causing discrepancies .
Q. What strategies address regioselectivity challenges during functionalization of the pyridazine core?
- Directing Groups : Install temporary substituents (e.g., -OMe) to steer electrophilic attacks to specific positions .
- Catalyst Screening : Test Pd/Xantphos systems for selective cross-coupling at C3 vs. C6 positions .
- Kinetic Control : Monitor reaction progress (TLC/HPLC) to halt at intermediate stages favoring desired regioisomers .
Methodological Notes
- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N₂/Ar), and catalyst lot numbers to minimize variability .
- Contradictory Evidence : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from residual moisture in solvents; strict anhydrous protocols are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
